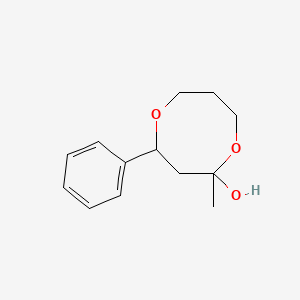![molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7](/img/structure/B12522855.png)
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a trimethoxysilylpropyl group. This compound is known for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.
Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring.
N-(3-Trimethoxysilylpropyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is unique due to the presence of both a pyridine ring and a trimethoxysilylpropyl group. This combination allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific research and industrial applications.
Propiedades
Número CAS |
657402-98-7 |
|---|---|
Fórmula molecular |
C12H20N2O4Si |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15) |
Clave InChI |
OAVLCVOXGYIFPL-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


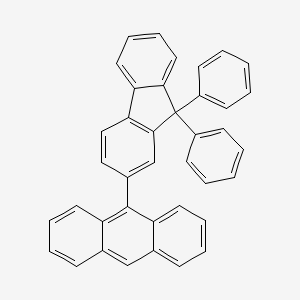
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
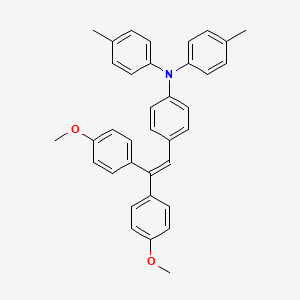


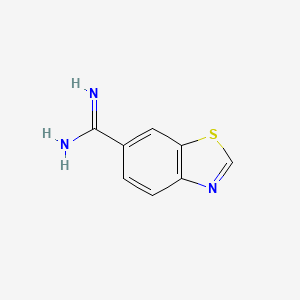

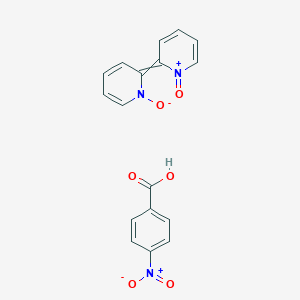
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
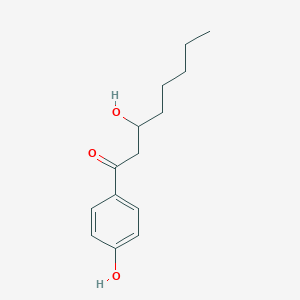
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

